Fe-BABE

Protein Footprinting Hydroxyl Radical Probing Distance Constraints

Fe-BABE (iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) is a site-directed hydroxyl radical generator that functions as both a chemical nuclease and a chemical protease. It consists of an EDTA-based iron chelate linked to a sulfhydryl-reactive bromoacetamidobenzyl group, enabling covalent conjugation to engineered or native cysteine residues on target proteins.

Molecular Formula C13H15NO3
Molecular Weight 0
CAS No. 186136-50-5
Cat. No. B1171164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFe-BABE
CAS186136-50-5
SynonymsNO WEIGH (TM) FEBABE PROTEINCUTTING REAGENT
Molecular FormulaC13H15NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fe-BABE (CAS 186136-50-5) | Protein Footprinting Reagent with 12 Å Spatial Resolution and Sub-Minute Kinetics


Fe-BABE (iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) is a site-directed hydroxyl radical generator that functions as both a chemical nuclease and a chemical protease [1]. It consists of an EDTA-based iron chelate linked to a sulfhydryl-reactive bromoacetamidobenzyl group, enabling covalent conjugation to engineered or native cysteine residues on target proteins [2]. Upon activation with ascorbate and hydrogen peroxide, the tethered Fe-BABE moiety produces localized hydroxyl radicals that cleave nearby polypeptide backbones (protein footprinting) or nucleic acid phosphodiester bonds (DNA/RNA footprinting) in a sequence-non-specific manner [3]. The reagent is supplied as a pre-formed iron(III) chelate dissolved in DMSO, eliminating the need for post-conjugation iron loading and allowing handling analogous to standard protein-labeling reagents . With a molecular formula of C19H21BrFeN3O9 and a molecular weight of 571.13 g/mol, Fe-BABE is a specialized tool for mapping protein-protein and protein-nucleic acid contact sites within macromolecular complexes [4].

Why Fe-BABE Cannot Be Replaced by Generic EDTA-Iron Chelates or Alternative Footprinting Reagents


Fe-BABE occupies a unique functional niche that generic Fe-EDTA or alternative footprinting reagents cannot replicate due to three non-negotiable design features. First, the bromoacetamidobenzyl linker enables covalent, site-specific tethering to cysteine thiols, confining hydroxyl radical generation to a defined, calibrated radius of approximately 12 Å from the conjugation site ; untethered Fe-EDTA produces diffuse radical clouds across the entire macromolecular surface, obscuring proximity relationships [1]. Second, the pre-formed iron chelate formulation eliminates the variable iron-loading step required for apo-BABE or EDTA-based reagents, ensuring consistent stoichiometry and preventing artifactual cleavage from unchelated iron [2]. Third, Fe-BABE cleaves both protein and nucleic acid backbones in a sequence-independent manner, whereas enzymatic probes like DNase I exhibit strong sequence bias and steric exclusion artifacts [3]. Substituting Fe-BABE with generic Fe-EDTA, chemical cross-linkers, or enzymatic footprinting agents fundamentally alters the information content of the experiment—the former yields quantitative distance constraints, while the latter provide only binary interaction or biased protection data [4].

Fe-BABE (CAS 186136-50-5) | Quantitative Differentiation Evidence Against Closest Analogs


Spatial Resolution: 12 Å Cleavage Radius vs. 10 Å for EPD-Fe and Diffuse Radical Cloud for Untethered Fe-EDTA

Fe-BABE generates hydroxyl radicals confined to a 12 Å radius from the conjugation site, providing higher-resolution distance constraints than the 10 Å radius reported for the alternative tethered reagent EPD-Fe , and dramatically improved spatial localization compared to untethered Fe-EDTA, which produces a diffuse radical cloud across the entire macromolecular surface with no defined cutoff distance [1]. The calibrated 12 Å reach has been experimentally validated by intraprotein oxidation of E. coli σ70 Fe-BABE conjugates, with carbonyl formation patterns correlating precisely with distances measured from crystal structures [2].

Protein Footprinting Hydroxyl Radical Probing Distance Constraints

Cleavage Kinetics: 10 Seconds to 20 Minutes vs. Minutes to Hours for DNase I Footprinting

Fe-BABE-mediated cleavage of peptide and nucleic acid backbones occurs rapidly upon addition of ascorbate and hydrogen peroxide, with reactions typically complete within 10 seconds to 20 minutes of incubation . In contrast, DNase I footprinting assays require 10-30 minutes of enzymatic digestion and are highly sensitive to temperature, ionic strength, and protein-DNA stoichiometry [1]. The sub-minute kinetics of Fe-BABE are particularly advantageous for capturing transient or dynamic complexes, such as transcription initiation intermediates, where prolonged incubation would permit conformational drift or complex dissociation [2].

Protein-DNA Interaction Mapping Transcription Complex Analysis Footprinting Kinetics

Sequence Independence: Fe-BABE Cleaves All Backbones Non-Specifically vs. Strong Sequence Bias of DNase I

Fe-BABE cleaves both peptide backbones and nucleic acid phosphodiester bonds in a sequence-non-specific manner, meaning cleavage efficiency is determined solely by proximity to the tethered iron center rather than local sequence context [1]. In direct contrast, DNase I exhibits strong sequence bias, cleaving preferentially at pyrimidine-purine junctions and leaving extensive "blind spots" in footprinting assays [2]. This sequence bias introduces interpretive ambiguity: gaps in DNase I protection patterns may reflect either protein binding or inherently poor cleavage at that sequence position [3]. Fe-BABE eliminates this confounding variable, providing a true proximity readout across all nucleotide and amino acid sequences .

Nucleic Acid Footprinting Cleavage Specificity Structural Probing

Site-Specific Tethering to Cysteines: Fe-BABE Enables Single-Residue Resolution vs. Bulk Labeling with Chemical Cross-Linkers

The bromoacetamido group of Fe-BABE reacts specifically and quantitatively with free sulfhydryl groups of cysteine residues under mild conditions (pH 8.0 ± 0.5, room temperature), enabling site-directed conjugation to single engineered cysteines [1]. This yields a homogeneous population of probes where every protein molecule carries Fe-BABE at precisely the same residue position. In contrast, amine-reactive chemical cross-linkers (e.g., NHS-esters, DSS) label multiple lysine residues per protein, producing heterogeneous probe populations with ill-defined spatial origins [2]. Mass spectrometry confirmed that Fe-BABE conjugation to the E. coli RNA polymerase α-CTD (residues 234-329) yielded a single predominant conjugate species with the expected mass shift [3].

Protein Engineering Cysteine Conjugation Directed Footprinting

Dual Nuclease and Protease Activity: Fe-BABE Simultaneously Maps Protein-Protein and Protein-DNA Contacts Within a Single Experiment

Fe-BABE is uniquely capable of cleaving both polypeptide backbones (protease activity) and nucleic acid phosphodiester bonds (nuclease activity) in the same reaction mixture [1]. This dual activity allows simultaneous mapping of protein-protein and protein-DNA contact sites within a single experiment, a capability not shared by DNase I (nuclease only), proteases (protease only), or chemical cross-linkers (no cleavage). Using Fe-BABE conjugates of the E. coli RNA polymerase α-CTD, researchers identified both the DNA UP element contacts and the α-CTD self-association interface in parallel [2]. Similarly, Fe-BABE tethered to σ70 mapped both promoter DNA contacts and interactions with the β and β' core subunits within the same cleavage reactions [3].

Macromolecular Complex Architecture Transcription Apparatus Multimodal Footprinting

Fe-BABE (CAS 186136-50-5) | Optimal Application Scenarios Derived from Quantitative Differentiation


Mapping Transcription Factor Binding Sites on Promoter DNA with Sub-Nanometer Resolution

When the objective is to identify the precise nucleotide positions contacted by a transcription factor on promoter DNA, Fe-BABE offers a decisive advantage over DNase I footprinting. The 12 Å cleavage radius and sequence-independent cutting [1] ensure that every nucleotide within ~12 Å of the conjugation site is cleaved, regardless of local sequence context. This eliminates the false-negative "blind spots" inherent to DNase I and provides a continuous, unbiased readout of proximity. The rapid kinetics (10 seconds to 20 minutes) allow trapping of transient promoter-protein complexes that would dissociate or rearrange during the longer incubation required for DNase I digestion. This scenario is exemplified by Fe-BABE footprinting of ExsA on PexsC, PpcrG, PexsD, and PexoT promoters, where Fe-BABE conjugants generated discrete cleavage patterns that precisely delineated binding site boundaries [2].

Determining Subunit-Subunit Contact Interfaces Within Multi-Protein Complexes

For structural biology of large macromolecular assemblies where high-resolution structures are unavailable or incomplete, Fe-BABE provides quantitative distance constraints that cannot be obtained from chemical cross-linking. The site-specific tethering to single engineered cysteine residues [3] ensures that hydroxyl radicals originate from a precisely defined point on one subunit. The dual nuclease/protease activity [4] then generates cleavage products on neighboring subunits, which are identified by SDS-PAGE and Edman sequencing or mass spectrometry. The 12 Å calibrated radius provides a binary distance filter: cleavage indicates <12 Å separation; absence of cleavage indicates >12 Å separation. This approach was used to map the contact surfaces of σ70 and α-CTD on the E. coli RNA polymerase core, revealing dimerization interfaces and subunit-subunit proximity relationships that were later confirmed by cryo-EM [5].

Probing Protein-RNA Interactions in Dynamic Ribonucleoprotein Complexes

Fe-BABE is particularly well-suited for mapping protein-RNA contacts in large, dynamic RNPs such as the ribosome or viral packaging motors. The sequence-independent cleavage [1] is essential for RNA footprinting because RNA secondary structure strongly influences the accessibility of enzymatic probes like RNases. Fe-BABE eliminates this confounding variable. The 12 Å radius provides a defined spatial window that, when combined with systematic scanning mutagenesis, enables triangulation of RNA structural elements relative to protein surfaces. This was demonstrated in the bacteriophage φ29 prohead system, where Fe-BABE conjugated to connector residue S170C identified two discrete pRNA structural elements (C-helix and E-helix/CE-loop) within 12 Å of the connector surface [6]. The rapid cleavage kinetics allow probing of transient RNA-protein interactions that precede stable complex assembly.

Validating In Silico Docking Models and Computational Structural Predictions

In scenarios where computational docking or AlphaFold predictions generate multiple plausible models of a protein-protein or protein-DNA complex, Fe-BABE provides orthogonal experimental constraints for model selection and refinement. The binary distance readout (<12 Å cleavage vs. >12 Å no cleavage) can be directly compared to distances measured in candidate structural models. The sequence-independent cleavage [1] and site-specific conjugation [3] ensure that the experimental data are clean and unambiguous, free from the sequence bias and steric artifacts that complicate interpretation of cross-linking or enzymatic footprinting data. The intraprotein oxidation calibration study with E. coli σ70 Fe-BABE conjugates [7] demonstrated that carbonyl formation correlates precisely with distances measured from the crystal structure, validating the quantitative reliability of Fe-BABE-derived distance constraints for computational model validation.

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